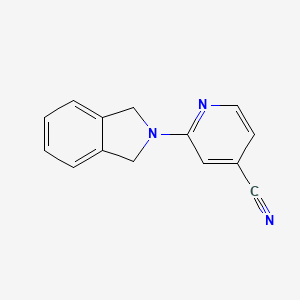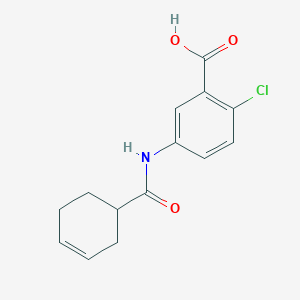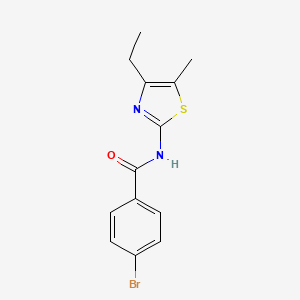
2-(1,3-Dihydroisoindol-2-yl)pyridine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Dihydroisoindol-2-yl)pyridine-4-carbonitrile (DPC) is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPC belongs to the class of pyridine-carbonitrile derivatives and is known for its unique chemical structure that exhibits various biological activities.
科学的研究の応用
2-(1,3-Dihydroisoindol-2-yl)pyridine-4-carbonitrile has shown promising results in various scientific research studies, particularly in the field of medicinal chemistry. 2-(1,3-Dihydroisoindol-2-yl)pyridine-4-carbonitrile has been studied extensively for its potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders. In cancer research, 2-(1,3-Dihydroisoindol-2-yl)pyridine-4-carbonitrile has been shown to exhibit cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(1,3-Dihydroisoindol-2-yl)pyridine-4-carbonitrile has also been found to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, 2-(1,3-Dihydroisoindol-2-yl)pyridine-4-carbonitrile has been shown to possess neuroprotective properties by inhibiting the aggregation of amyloid-beta peptides, which are known to play a critical role in the pathogenesis of Alzheimer's disease.
作用機序
The exact mechanism of action of 2-(1,3-Dihydroisoindol-2-yl)pyridine-4-carbonitrile is not fully understood, but it is believed to exert its biological effects by interacting with various cellular targets. 2-(1,3-Dihydroisoindol-2-yl)pyridine-4-carbonitrile has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and acetylcholinesterase, which are involved in DNA replication and neurotransmitter function, respectively. 2-(1,3-Dihydroisoindol-2-yl)pyridine-4-carbonitrile has also been found to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
2-(1,3-Dihydroisoindol-2-yl)pyridine-4-carbonitrile has been shown to exhibit various biochemical and physiological effects, depending on the target cell or tissue. In cancer cells, 2-(1,3-Dihydroisoindol-2-yl)pyridine-4-carbonitrile has been found to induce apoptosis and cell cycle arrest, leading to the inhibition of tumor growth. In neuronal cells, 2-(1,3-Dihydroisoindol-2-yl)pyridine-4-carbonitrile has been shown to protect against oxidative stress and neuroinflammation, which are known to contribute to the pathogenesis of various neurological disorders. 2-(1,3-Dihydroisoindol-2-yl)pyridine-4-carbonitrile has also been found to modulate the expression of various genes and proteins, including those involved in cell proliferation, differentiation, and apoptosis.
実験室実験の利点と制限
2-(1,3-Dihydroisoindol-2-yl)pyridine-4-carbonitrile is a relatively new compound that has not been extensively studied in vivo. Therefore, its pharmacokinetic and toxicological properties are not well understood. 2-(1,3-Dihydroisoindol-2-yl)pyridine-4-carbonitrile also exhibits low solubility in water, which may limit its use in certain experimental settings. However, 2-(1,3-Dihydroisoindol-2-yl)pyridine-4-carbonitrile has shown promising results in vitro, particularly in cancer and Alzheimer's disease research, which warrants further investigation.
将来の方向性
There are several future directions for the research of 2-(1,3-Dihydroisoindol-2-yl)pyridine-4-carbonitrile. One potential application of 2-(1,3-Dihydroisoindol-2-yl)pyridine-4-carbonitrile is in the development of novel anticancer drugs. Further studies are needed to determine the pharmacokinetic and toxicological properties of 2-(1,3-Dihydroisoindol-2-yl)pyridine-4-carbonitrile in vivo, as well as its efficacy in animal models of cancer. Another potential application of 2-(1,3-Dihydroisoindol-2-yl)pyridine-4-carbonitrile is in the development of neuroprotective agents for the treatment of Alzheimer's disease and other neurological disorders. Further studies are needed to elucidate the mechanism of action of 2-(1,3-Dihydroisoindol-2-yl)pyridine-4-carbonitrile in neuronal cells and to determine its efficacy in animal models of neurodegenerative diseases. Additionally, the synthesis of novel 2-(1,3-Dihydroisoindol-2-yl)pyridine-4-carbonitrile derivatives may lead to the development of compounds with improved pharmacokinetic and biological properties.
In conclusion, 2-(1,3-Dihydroisoindol-2-yl)pyridine-4-carbonitrile is a promising compound that exhibits various biological activities and has potential therapeutic applications in cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 2-(1,3-Dihydroisoindol-2-yl)pyridine-4-carbonitrile and to determine its efficacy in vivo. The development of novel 2-(1,3-Dihydroisoindol-2-yl)pyridine-4-carbonitrile derivatives may also lead to the discovery of compounds with improved pharmacokinetic and biological properties.
合成法
The synthesis of 2-(1,3-Dihydroisoindol-2-yl)pyridine-4-carbonitrile can be achieved through a multi-step reaction process that involves the condensation of 2-aminonicotinic acid with 3,4-dihydroisoquinoline in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide). The resulting intermediate is then subjected to a cyclization reaction with sodium cyanide to yield 2-(1,3-Dihydroisoindol-2-yl)pyridine-4-carbonitrile.
特性
IUPAC Name |
2-(1,3-dihydroisoindol-2-yl)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c15-8-11-5-6-16-14(7-11)17-9-12-3-1-2-4-13(12)10-17/h1-7H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAIKWQKAIZKNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dihydroisoindol-2-yl)pyridine-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7559872.png)


![[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7559903.png)
![2-Fluoro-5-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid](/img/structure/B7559908.png)
![3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]furan-2-carboxylic acid](/img/structure/B7559911.png)



![4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7559949.png)
![3-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]propanoic acid](/img/structure/B7559955.png)

![3-chloro-N-[2-(ethylamino)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B7559963.png)
![1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B7559968.png)